tert-Butyl(R)-(3-cyanocyclopent-2-en-1-yl)carbamate
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Overview
Description
tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical reactions and industrial applications. This particular compound features a tert-butyl group, a cyanocyclopentene ring, and a carbamate functional group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate typically involves the reaction of a cyanocyclopentene derivative with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its carbamate group is known for its stability and ability to form hydrogen bonds, which can be useful in drug design and development .
Medicine
In medicine, derivatives of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation. Research is ongoing to explore its potential therapeutic applications .
Industry
Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . Additionally, the cyanocyclopentene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the cyanocyclopentene ring.
tert-Butyl N-(3-cyanocyclopentyl)carbamate: A closely related compound with a different substitution pattern on the cyclopentene ring.
Uniqueness
tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate is unique due to the presence of both the cyanocyclopentene ring and the tert-butyl carbamate group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic chemistry, biology, and industry .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-3-cyanocyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h6,9H,4-5H2,1-3H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
KYYWEUNSFOYUGT-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(=C1)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=C1)C#N |
Origin of Product |
United States |
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